molecular formula C24H19BrClN3O5 B11559446 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate CAS No. 349566-53-6

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate

Cat. No.: B11559446
CAS No.: 349566-53-6
M. Wt: 544.8 g/mol
InChI Key: ILGKZRADOMPDIS-XODNFHPESA-N
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Description

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as benzoyl, amino, acetyl, carbohydrazonoyl, methoxy, and bromo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include benzoyl chloride, amino acids, acetyl chloride, and hydrazine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. For example, the benzoyl and amino groups may facilitate binding to enzyme active sites, while the methoxy and bromo groups could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((3-BR-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 4-butooxybenzoate
  • 4-(2-(((4-F-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 4-butooxybenzoate
  • 4-(2-(((2-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, or stability under various conditions, making it a valuable compound for targeted research and applications.

Properties

CAS No.

349566-53-6

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-33-21-11-15(5-10-20(21)34-24(32)17-3-2-4-18(25)12-17)13-28-29-22(30)14-27-23(31)16-6-8-19(26)9-7-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

ILGKZRADOMPDIS-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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